(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEAQUFDMWACTC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r N Oxetan 3 Yl Pyrrolidin 3 Amine and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine identifies the primary disconnection at the C-N bond linking the pyrrolidine (B122466) and oxetane (B1205548) moieties. This bond is typically formed in the final stages of the synthesis via nucleophilic substitution or reductive amination. This primary disconnection yields two key building blocks: (3R)-pyrrolidin-3-amine and oxetan-3-one.
Further deconstruction of the (3R)-pyrrolidin-3-amine synthon can be approached through several C-N bond disconnections within the pyrrolidine ring, often leading back to acyclic precursors. A common strategy involves disconnection to a 1,4-difunctionalized butane (B89635) derivative, where the stereocenter is installed early in the synthesis. For the oxetane portion, oxetan-3-one is a commercially available and versatile starting material. enamine.net Its retrosynthetic analysis leads to precursors such as 1,3-dihalo-2-propanol or epichlorohydrin, which can undergo cyclization to form the four-membered ring. A key challenge in the synthesis of oxetanes is overcoming the ring strain associated with the four-membered heterocycle. beilstein-journals.org
Key Disconnection Pathways:
| Target Molecule | Primary Disconnection Products | Secondary Disconnection Precursors |
| This compound | (3R)-pyrrolidin-3-amine and oxetan-3-one | Acyclic 1,4-difunctionalized butane derivatives and 1,3-dihalo-2-propanol or epichlorohydrin |
Chiral Pool Approaches to Pyrrolidine and Oxetane Construction
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This approach is particularly effective for the construction of the chiral pyrrolidine and oxetane rings.
Utilization of Naturally Occurring Chiral Precursors
Amino acids and carbohydrates are common starting materials for the synthesis of chiral pyrrolidines. For instance, L-aspartic acid can be converted to (S)-3-aminopyrrolidine derivatives through a series of transformations that include reduction and cyclization. researchgate.net Similarly, carbohydrates such as D-xylose or L-arabinose can be used to prepare polyhydroxylated nitrones, which serve as versatile intermediates for the synthesis of various pyrrolidine stereoisomers. nih.gov
The synthesis of chiral oxetanes from the chiral pool is less common but can be achieved. For example, sugar derivatives can be manipulated to undergo ring contraction, leading to the formation of oxetane structures.
Stereocontrol via Auxiliary-Mediated Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy is widely used in the synthesis of chiral heterocycles.
In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to an acyclic precursor to direct a diastereoselective cyclization reaction. For example, an Evans auxiliary can be used to control the stereochemistry of an alkylation reaction that sets the stereocenter, which is then carried forward to the final pyrrolidine product. While less documented for simple oxetane synthesis, auxiliary-mediated approaches can be envisioned for more complex oxetane-containing molecules.
Asymmetric Synthetic Routes to this compound
Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer over the other. This is crucial for the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions are powerful tools for the construction of chiral rings. These reactions use a chiral catalyst to favor the formation of one enantiomer of the cyclic product.
Both organocatalysis and metal-catalysis have been successfully employed for the asymmetric synthesis of pyrrolidines. Organocatalysts, which are small organic molecules, can catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, that can be used to construct the pyrrolidine ring with high enantioselectivity.
Metal-catalyzed reactions, such as those using iridium, rhodium, or copper complexes with chiral ligands, are also highly effective for the synthesis of chiral pyrrolidines. organic-chemistry.org For instance, a chiral iridium complex can catalyze the annulation of racemic diols with primary amines to produce a range of enantioenriched pyrrolidines. organic-chemistry.org The choice of catalyst and reaction conditions is critical for achieving high yields and enantioselectivities.
Examples of Catalytic Asymmetric Methods for Pyrrolidine Synthesis:
| Catalyst Type | Reaction Type | Chiral Ligand/Catalyst Example | Typical Enantiomeric Excess (e.e.) |
| Organocatalysis | Michael Addition/Cyclization | Proline-derived catalysts | >90% |
| Metal-Catalysis | Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | High |
| Metal-Catalysis | Hydroalkylation | Co or Ni with Chiral BOX Ligands | High |
Intramolecular Cyclizations for Ring Formation
Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of heterocyclic rings like pyrrolidine. acs.orgmdpi.com This approach involves forming the ring from a linear precursor containing the necessary functional groups. For the pyrrolidine moiety of the target molecule, this could involve the cyclization of an acyclic amino alcohol, amino halide, or a related substrate. mdpi.com
Various methods have been developed for the intramolecular formation of pyrrolidine rings:
Reductive Amination of Diketones: A practical approach involves the successive reductive amination of diketones with an appropriate amine, often catalyzed by transition metals like iridium, to furnish the pyrrolidine ring. organic-chemistry.org
C-H Amination: Transition-metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a direct route to pyrrolidines under mild conditions. acs.org
Nucleophilic Substitution: Cyclization via intramolecular nucleophilic substitution, where a tethered amine displaces a leaving group (e.g., a halide or sulfonate), is a classic and effective method. googleapis.com
Radical Cyclization: Amidyl radical cyclization onto an alkene can also be employed to construct the pyrrolidone core, which can then be reduced to the corresponding pyrrolidine.
The stereochemistry at the 3-position is a critical aspect of the synthesis. Enantioselectivity can be introduced by using a chiral catalyst or by starting with an enantiomerically pure acyclic precursor derived from the chiral pool, such as an amino acid.
Similarly, the oxetane ring, while synthetically challenging due to its inherent ring strain, can also be formed via intramolecular cyclization. nih.gov The most common method is an intramolecular Williamson ether synthesis, where a 1,3-halohydrin or a related substrate is treated with a base to induce ring closure. nih.gov For instance, the synthesis of oxetan-3-one, a key precursor, often involves the cyclization of a dihydroxyacetone derivative. nih.gov
Optimization of Synthetic Pathways
Optimizing the synthetic route to this compound is essential for its practical application, focusing on maximizing yield and process efficiency while minimizing waste.
Control of Reaction Conditions: Careful optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is critical. For reductive amination, maintaining an optimal pH is important for the formation of the iminium intermediate without causing degradation of the starting materials.
Choice of Reagents: The selection of the reducing agent and solvent can significantly impact the reaction outcome. For instance, using a milder, more selective reducing agent like STAB can prevent over-reduction or side reactions. googleapis.com
Purification Methods: Developing efficient purification protocols, such as crystallization or optimized chromatography conditions, can minimize product loss during isolation. For the final product, which is often a salt, crystallization can be a highly effective method for obtaining high-purity material.
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Reducing Agent | STAB vs. NaBH₄ | STAB often provides higher yields due to its selectivity for the iminium ion. |
| Solvent | Aprotic (DCE, THF) vs. Protic (MeOH) | Aprotic solvents can be advantageous for STAB reductions, while protic solvents are used for catalytic hydrogenation. |
| pH | Slightly acidic (e.g., using acetic acid) | Catalyzes iminium ion formation, accelerating the reaction and potentially improving yield. |
| Temperature | Room temperature | Running the reaction at ambient temperature often minimizes side reactions and decomposition. |
Modern synthetic chemistry places a strong emphasis on green and sustainable practices, where atom economy is a key metric. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.
The chiral building block assembly approach via reductive amination is generally considered to have a good atom economy. The main byproduct is water, and the reducing agent's byproducts are typically inorganic salts that are easily removed.
Catalytic Processes: Employing catalytic methods, such as catalytic hydrogenation for the reduction step, is highly atom-economical as it minimizes the use of stoichiometric reagents.
Solvent Choice and Recycling: Selecting environmentally benign solvents and implementing protocols for their recycling can significantly reduce the environmental impact of the synthesis.
By carefully selecting the synthetic strategy and optimizing reaction conditions, this compound can be produced in a manner that is not only high-yielding and stereochemically pure but also efficient and mindful of environmental considerations.
Scalability Assessments for Preparative Synthesis
The transition from laboratory-scale synthesis to preparative, large-scale production of this compound necessitates robust and scalable methodologies. Key considerations include cost-effectiveness, operational safety, and consistent product quality. A viable preparative route often relies on a convergent synthesis where the two heterocyclic fragments, a protected (3R)-pyrrolidin-3-amine and oxetan-3-one, are prepared separately on a large scale and then coupled in a final, high-yielding step.
Recent advancements have focused on strain-release-driven methods, which are noted for their practicality and scalability. enamine.netnih.gov A common industrial approach is the reductive amination of oxetan-3-one with (3R)-3-aminopyrrolidine. To achieve this on a multigram or kilogram scale, process parameters must be carefully optimized. chemrxiv.org The synthesis of the chiral pyrrolidine precursor itself is a critical step, with scalable procedures being developed from commercially available starting materials. chemrxiv.org
The coupling reaction typically involves the use of reducing agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. Catalytic hydrogenation is often preferred for large-scale operations due to reduced waste streams and lower cost, though it requires specialized high-pressure equipment. Optimization of solvent, temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing reaction time. Purification on a large scale is typically achieved through crystallization of a suitable salt form, which effectively removes impurities and avoids the need for costly and time-consuming chromatographic methods.
Below is a table summarizing key parameters for a scalable reductive amination process.
| Parameter | Laboratory Scale | Preparative Scale | Key Considerations for Scale-Up |
| Reactants | (3R)-N-Boc-3-aminopyrrolidine, Oxetan-3-one | (3R)-3-aminopyrrolidine (or salt), Oxetan-3-one | Sourcing of chiral starting material; stability of oxetan-3-one. |
| Reducing Agent | Sodium triacetoxyborohydride | Catalytic Hydrogenation (e.g., Pd/C) | Safety (H₂ handling); catalyst cost and recovery; waste disposal. |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Ethanol, Isopropanol (IPA), Water | Solvent cost, toxicity, and ease of removal. |
| Temperature | 0 °C to Room Temperature | 20 °C to 60 °C | Exotherm management; reaction kinetics vs. side-product formation. |
| Workup | Liquid-liquid extraction, column chromatography | Crystallization, filtration, salt formation | Minimizing solvent use; avoiding chromatography; ensuring product purity. |
| Typical Yield | 75-90% | >85% (post-crystallization) | Process consistency and reproducibility. |
Divergent Synthesis of Structural Analogues and Derivatives
A divergent synthetic strategy is essential for generating a library of analogues of this compound. This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR). By starting from common intermediates, various structural modifications can be introduced in the final steps of the synthesis, enabling the efficient production of a diverse set of compounds. researchgate.net
The pyrrolidine ring is a versatile scaffold that can be modified at several positions to influence the compound's physicochemical properties and biological activity. frontiersin.orgnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring can be controlled by the introduction of substituents. researchgate.net
One common modification involves introducing substituents at the C-4 position. For instance, fluorination at C-4 can alter the basicity of the pyrrolidine nitrogen and impact metabolic stability. nih.gov The synthesis of such analogues begins with appropriately substituted pyrrolidine precursors. Multigram procedures have been developed for 4,4-disubstituted-3-oxopyrrolidones, which can be converted into the corresponding 3-aminopyrrolidines for subsequent coupling. chemrxiv.org
The table below illustrates potential modifications to the pyrrolidine core.
| Precursor | Resulting Analogue Core | Synthetic Strategy | Potential Impact |
| (3R)-3-amino-4,4-difluoropyrrolidine | 4,4-difluoropyrrolidinyl | Synthesis from a difluorinated pyrrolidone intermediate. | Modulates pKa, improves metabolic stability. |
| (3R,4S)-3-amino-4-hydroxypyrrolidine | 4-hydroxypyrrolidinyl | Stereoselective synthesis from a chiral starting pool. | Increases polarity and potential for hydrogen bonding. |
| (3R)-3-amino-4-methylpyrrolidine | 4-methylpyrrolidinyl | Asymmetric synthesis or resolution of a racemic mixture. | Increases lipophilicity, introduces a new chiral center. |
The oxetane ring serves as a polar, non-planar motif that can act as a bioisostere for other functional groups, such as a carbonyl group. acs.orgresearchgate.net Varying the substitution pattern on the oxetane ring can fine-tune the molecule's properties. The synthesis of substituted oxetanes has been extensively studied, with intramolecular cyclization being a primary method. acs.orgbeilstein-journals.org
Oxetan-3-one is a key, commercially available building block that can be used to prepare a wide range of 3-substituted oxetanes. acs.org For example, 2-substituted or 3,3-disubstituted oxetanes can be prepared and then coupled with the aminopyrrolidine core. acs.orgchemrxiv.org A modular and scalable two-step method relying on readily available oxetan-3-one allows for the synthesis of diverse amino-oxetanes. enamine.netnih.gov
The following table shows examples of oxetane moiety variations.
| Oxetane Precursor | Resulting Analogue Moiety | Synthetic Strategy | Potential Impact |
| 2-Methyloxetan-3-one | 2-Methyl-N-(oxetan-3-yl) | Synthesis via cyclization of a substituted 1,3-diol precursor. | Introduces a chiral center, increases steric bulk. |
| 3,3-Dimethyloxetan-3-ol | 3,3-Dimethyl-N-(oxetan-3-yl) | Not directly applicable via reductive amination; requires alternative coupling. | Creates a quaternary center, acts as a gem-dimethyl group bioisostere. |
| Oxetan-3-ol | N-(oxetan-3-yl) | Standard reductive amination with Oxetan-3-one. | Parent structure for comparison. |
Introducing peripheral substituents on either the pyrrolidine or oxetane rings allows for a comprehensive exploration of the chemical space around the core scaffold. A matrix-based synthetic approach, combining a set of modified pyrrolidine cores with a library of varied oxetane moieties, can rapidly generate a large number of distinct analogues.
For example, an aza-Michael addition of various N-Boc-protected aminopyrrolidines to methyl 2-(oxetan-3-ylidene)acetate can yield a range of functionalized derivatives. nih.govmdpi.com This strategy introduces an acetoxymethyl group at the 3-position of the oxetane, which can be further manipulated. Similarly, Suzuki-Miyaura coupling reactions can be employed to add aryl or heteroaryl groups to halogenated precursors of either the pyrrolidine or oxetane ring, significantly expanding the accessible structural diversity. researchgate.netmdpi.com
This combinatorial approach is highly efficient for building a library for SAR studies, as outlined in the conceptual table below.
| Pyrrolidine Core | Oxetane Moiety | Resulting Analogue Class |
| (3R)-pyrrolidin-3-amine | 2-Phenyloxetane | Phenyl-substituted oxetane analogues |
| (3R,4S)-4-Fluoropyrrolidin-3-amine | Oxetane | Fluoro-substituted pyrrolidine analogues |
| (3R)-pyrrolidin-3-amine | 3-Carboxyloxetane | Carboxy-functionalized oxetane analogues |
Stereochemical Considerations and Enantiomeric Purity Assessment
Absolute Configuration Determination of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
Determining the absolute three-dimensional arrangement of atoms at a chiral center is a fundamental requirement in stereochemistry. For this compound, several analytical techniques can be employed to unequivocally establish the (R)-configuration.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
Since this compound is an oil or liquid at room temperature, it is not suitable for direct single-crystal X-ray analysis. fluorochem.co.uk Therefore, it is necessary to prepare a solid, crystalline derivative. This is typically achieved by reacting the amine with a suitable chiral or achiral reagent to form a salt or a covalent compound that crystallizes readily.
A common strategy involves derivatization with a chiral auxiliary of a known absolute configuration. mdpi.comnih.gov The resulting product is a diastereomer, and the determination of its crystal structure allows for the assignment of the unknown stereocenter relative to the known one. Alternatively, if a derivative forms a suitable crystal, anomalous dispersion methods (e.g., using the Flack parameter) can be used to determine the absolute configuration without a chiral auxiliary, provided the crystal contains atoms heavier than oxygen. mdpi.com
Table 1: Key Aspects of Absolute Configuration Determination by X-ray Crystallography
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Requirement | A well-ordered single crystal of sufficient size and quality. | The parent compound is a liquid; derivatization is mandatory. |
| Derivatization Strategy | Reaction with an acid to form a salt (e.g., hydrochloride) or with a chiral reagent to form a diastereomer. | Formation of diastereomeric amides or sulfonamides with reagents like Mosher's acid or a chiral sulfonyl chloride. nih.gov |
| Analytical Principle | Diffraction of X-rays by the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map and thus the molecular structure. | Provides unequivocal proof of the (R)-configuration by relating it to the known configuration of the derivative or through anomalous dispersion effects. |
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for assigning the absolute configuration of molecules in solution. saschirality.orgutexas.edu
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.
For molecules like this compound, the experimental ECD or ORD spectrum can be compared with spectra predicted by quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT). mdpi.com A match between the experimental and the calculated spectrum for a specific configuration ((R) or (S)) allows for a reliable assignment of the absolute configuration. saschirality.org This approach is particularly valuable when crystalline derivatives for X-ray analysis cannot be obtained. mdpi.com
Table 2: Comparison of Chiroptical Spectroscopy Techniques
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| ECD | Measures differential absorption of circularly polarized light at chromophore wavelengths. saschirality.org | Highly sensitive to stereochemistry; can be reliably correlated with theoretical calculations. mdpi.com | Requires the presence of a chromophore near the stereocenter for a strong signal. Derivatization may be needed. |
| ORD | Measures the change in optical rotation with wavelength. | Provides information even at wavelengths far from absorption bands. | Complex spectra (multiple Cotton effects) can be difficult to interpret without computational support. |
Enantiomeric Ratio Analysis
The determination of enantiomeric purity, often expressed as enantiomeric excess (% ee), is critical for quality control. This involves separating and quantifying the two enantiomers of a chiral compound.
Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly common for this purpose. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation.
For a compound like N-(oxetan-3-yl)pyrrolidin-3-amine, which lacks a strong UV chromophore, detection can be a challenge. nih.gov To overcome this, pre-column derivatization with a chromophore-containing reagent is often employed. nih.gov Reagents such as p-toluenesulfonyl chloride can be used to introduce a UV-active group, enabling sensitive detection. nih.gov The choice of the chiral column and mobile phase is critical for achieving baseline separation. nih.govescholarship.org
Table 3: Typical Parameters for Chiral HPLC Method Development
| Parameter | Description | Example for a Chiral Amine |
|---|---|---|
| Chiral Stationary Phase | Typically polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. | Chiralpak AD-H, Chiralcel OD-H. nih.gov |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). | Ethanol with a basic additive like diethylamine (B46881) (0.1%) to improve peak shape. nih.gov |
| Derivatization | Reaction to attach a UV-active tag to the analyte. | Reaction with p-toluenesulfonyl chloride (PTSC) or 4-nitrobenzoyl chloride. nih.gov |
| Detection | UV detector set to the maximum absorbance wavelength of the derivatized analyte. | UV detection at ~228 nm for a PTSC derivative. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can also be adapted for determining enantiomeric purity. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. libretexts.org However, by introducing a chiral auxiliary, a diastereomeric interaction is created, which can lead to the separation of signals for the two enantiomers. unipi.it
There are two main approaches:
Chiral Derivatizing Agents (CDAs): The chiral amine is covalently reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric ratio of the original amine can be determined by integrating the signals of the corresponding protons or other nuclei in the diastereomeric products. nih.gov
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it This association induces small chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification by integration. unipi.itnih.gov
Table 4: Common Reagents for Chiral NMR Analysis
| Reagent Type | Principle | Examples | Advantages/Disadvantages |
|---|---|---|---|
| CDA | Forms covalent diastereomers with distinct NMR spectra. nih.gov | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), 1,1'-Bi-2-naphthol (BINOL) derivatives. nih.gov | Often gives large, clear signal separation. Requires chemical reaction and purification. |
| CSA | Forms non-covalent diastereomeric complexes in solution. unipi.it | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP), Chiral lanthanide shift reagents (e.g., Eu(hfc)3). libretexts.org | Simple addition to NMR tube; non-destructive. Signal separation is often small and concentration-dependent. |
Impact of Stereoisomerism on Biological Interactions (General Principles)
Stereoisomerism is a fundamental concept in pharmacology and medicinal chemistry because biological systems, such as the human body, are inherently chiral. ankara.edu.tr Enzymes, receptors, and other proteins are composed of L-amino acids, creating specific three-dimensional chiral environments. nih.govbiomedgrid.com Consequently, the two enantiomers of a chiral drug can interact with these biological targets differently, leading to significant variations in their pharmacological and toxicological profiles. ankara.edu.trsolubilityofthings.com
The differential interaction of enantiomers with a chiral receptor is often explained by the Easson-Stedman "three-point interaction" model. nih.govkhanacademy.org This model postulates that for effective binding, three specific functional groups on the drug molecule must align with three complementary sites on the receptor. khanacademy.org One enantiomer (the eutomer) may achieve this three-point fit, resulting in a biological response, while its mirror image (the distomer) cannot bind as effectively, leading to lower activity or inactivity. nih.govmdpi.com In some cases, the distomer can even bind to a different receptor, causing unwanted side effects or toxicity. ankara.edu.trnih.gov The classic example is thalidomide (B1683933), where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic. ankara.edu.trrsc.org
Stereoselectivity is also observed in the pharmacokinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). slideshare.netnih.gov
Absorption: If a drug is absorbed via active transport mechanisms involving chiral transporters, one enantiomer may be absorbed more readily than the other. biomedgrid.com
Distribution: Enantiomers can exhibit different affinities for plasma proteins, such as albumin. slideshare.netlu.se Since only the unbound fraction of a drug is typically active and available for metabolism and excretion, differences in protein binding can lead to different concentrations of the active enantiomer at the target site. slideshare.net
Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 family, are chiral and can metabolize enantiomers at different rates. nih.gov This can result in one enantiomer being cleared from the body more quickly than the other, affecting the duration and intensity of the drug's effect. nih.gov
Excretion: Renal excretion can also be a stereoselective process, as the active transport systems in the kidney tubules may preferentially handle one enantiomer. nih.gov
These principles underscore the importance of using single-enantiomer drugs. The development of a specific enantiomer like this compound is driven by the goal of maximizing therapeutic efficacy while minimizing potential adverse effects associated with the other enantiomer. rsc.org
Table 2: General Comparison of Enantiomer Properties
| Property | Description | Biological Implication |
|---|---|---|
| Pharmacodynamics | Interaction with chiral biological targets (receptors, enzymes). | Enantiomers can have different potencies, efficacies, or even different biological activities. nih.gov |
| Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion (ADME). | Enantiomers can have different plasma concentrations, half-lives, and metabolic profiles. slideshare.netnih.gov |
| Toxicity | Adverse effects. | One enantiomer may be responsible for the therapeutic effect while the other is inactive or causes toxicity. ankara.edu.tr |
Structure Activity Relationship Sar and Rational Design of 3r N Oxetan 3 Yl Pyrrolidin 3 Amine Derivatives
Systematic Modification of the Pyrrolidine (B122466) Scaffold
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional character, stereochemical richness, and the synthetic tractability of its derivatives. researchgate.netnih.gov Its non-planar, flexible nature, often described by the phenomenon of "pseudorotation," allows it to adopt various conformations, which can be strategically constrained through substitution to optimize interactions with biological targets. researchgate.netnih.govacs.org The rational design of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine analogs heavily relies on the systematic modification of this core structure. nih.gov
Substituent Effects on Ring Nitrogen
Introducing various substituents on the ring nitrogen can lead to a range of effects. For instance, the addition of electron-withdrawing groups can decrease the basicity of the nitrogen, which may be advantageous in reducing off-target effects or improving cell permeability. Conversely, incorporating basic or polar groups can enhance aqueous solubility. youtube.com In the context of this compound, where the N-1 position is unsubstituted, derivatization presents a key opportunity for optimization. SAR studies on related pyrrolidine scaffolds have shown that N-alkylation or N-arylation can profoundly impact biological activity by introducing new steric or electronic interactions with the target protein. nih.gov
| Modification Type | Example Substituent | Predicted Effect on Ring Nitrogen | Reference |
| N-Alkylation | Methyl, Ethyl | Increased steric bulk, slight increase in basicity | nih.gov |
| N-Acylation | Acetyl | Decreased basicity and nucleophilicity | mdpi.com |
| N-Arylation | Phenyl | Altered electronic properties, potential for π-stacking | nih.gov |
| N-Sulfonylation | Tosyl | Significantly decreased basicity | nih.gov |
Modifications at Pyrrolidine Ring Carbons
Substitutions on the carbon atoms of the pyrrolidine ring (positions C-2, C-3, C-4, and C-5) are crucial for refining the molecule's three-dimensional shape, stereochemistry, and interaction profile. nih.gov The stereogenicity of these carbons is a significant feature; different stereoisomers and the spatial orientation of substituents can result in vastly different biological outcomes due to specific binding modes with enantioselective proteins. researchgate.netnih.gov
C-3 and C-4 Substitution: These positions are frequently modified to explore the pharmacophore space and optimize target interactions. nih.gov For example, SAR studies on pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the C-3 position strongly dictates anticonvulsant activity. nih.gov Similarly, in a series of GlyT1 inhibitors, fluorophenyl substituents at the C-3 position of pyrrolidine sulfonamides offered superior in vitro potency. nih.gov Hydroxylation at C-3 or C-4 can introduce new hydrogen bonding opportunities, though their impact on the crucial cis-trans isomerization of peptide bonds can differ based on position. acs.org
The table below summarizes findings from various pyrrolidine derivatives, illustrating the impact of carbon substitutions.
| Position | Substituent Type | Observed Impact | Reference |
| C-2 | Varies | Shifts basicity of the ring nitrogen | nih.gov |
| C-3 | R-methyl vs. S-methyl | Can confer antagonist vs. agonist activity at certain receptors | nih.gov |
| C-3 | Phenylpiperazine | Influences anticonvulsant activity | nih.gov |
| C-4 | Fluorine | Controls the endo vs. exo puckering of the ring | nih.govresearchgate.net |
| C-3/C-4 | cis-configuration | Preferred over trans for certain PPARα/γ dual agonists | nih.gov |
Influence of Pyrrolidine Ring Conformation
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twisted" forms. researchgate.net The two predominant conformations are often referred to as Cγ-exo and Cγ-endo, where the C-4 carbon is puckered out of the plane of the other four atoms. nih.govresearchgate.net The specific conformation adopted by the ring is heavily influenced by the nature and stereochemistry of its substituents.
This conformational control is a cornerstone of rational design. nih.gov For instance, introducing an electronegative substituent like fluorine at the C-4 position can favor a specific pucker due to stereoelectronic effects. researchgate.net A trans-4-fluoroproline (B7722503) tends to favor the exo conformation, while the cis isomer prefers the endo pucker. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target by reducing the entropic penalty of binding. The ultimate equilibrium between conformers depends on a complex balance of steric, electronic, and stereoelectronic factors, which in turn dictates the molecule's biological profile. acs.org
Exploration of the Oxetane-3-yl Substituent
The oxetane (B1205548) ring has emerged as a valuable motif in modern medicinal chemistry. nih.gov This four-membered heterocycle is not merely a passive linker but an active contributor to a molecule's properties. researchgate.net Its inclusion can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity while also acting as a conformational constraint. researchgate.netnih.gov In this compound, the oxetane is attached via the 3-position to the exocyclic amine of the pyrrolidine scaffold.
Structural Variation of the Oxetane Ring
The oxetane ring itself can be modified to fine-tune molecular properties. It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties. nih.govacs.org Replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility and often reduces metabolic degradation. researchgate.net
The stability of the oxetane ring is a key consideration and is dependent on its substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability towards ring-opening, as the substituents can sterically hinder nucleophilic attack. nih.govchemrxiv.org The oxetane oxygen is also a competent hydrogen bond acceptor, a feature that can be exploited to form key interactions with a biological target. acs.org
| Feature | Comparison Group (e.g., gem-dimethyl) | Advantage of Oxetane | Reference |
| Solubility | Low aqueous solubility | Can increase aqueous solubility by a factor of 4 to >4000 | researchgate.netnih.gov |
| Metabolic Stability | Prone to oxidation | Generally reduces the rate of metabolic degradation | researchgate.net |
| Lipophilicity (LogP) | Higher lipophilicity | Generally lowers lipophilicity, improving ADME properties | nih.gov |
| Hydrogen Bonding | No H-bond acceptor | Oxygen acts as a strong hydrogen bond acceptor | acs.org |
Positional Isomerism of the Attachment to Pyrrolidine
In the parent compound, the oxetane-3-yl group is attached to the nitrogen of the 3-amino substituent. A key question in rational design is the importance of this specific point of attachment. An obvious isomeric variation would be to move the oxetane-3-yl group to the pyrrolidine ring nitrogen (N-1), creating (3R)-1-(oxetan-3-yl)pyrrolidin-3-amine.
This positional shift would be expected to have significant consequences:
Basicity: Placing the oxetane at N-1 would directly modulate the basicity of the endocyclic ring nitrogen, while leaving the exocyclic primary amine at C-3. The electron-withdrawing nature of the oxetane ether oxygen would likely decrease the pKa of the ring nitrogen.
Target Interactions: The spatial orientation of the oxetane would be fundamentally different. At the N-1 position, its vector points away from the ring in a different direction compared to its orientation at the exocyclic 3-amino position. This would drastically alter how the molecule presents itself to a binding pocket, potentially leading to a completely different activity profile.
While direct comparative studies for this specific compound are not widely published, SAR principles suggest that the placement of key functional groups is critical. Most oxetane-containing clinical candidates feature substitution at the 3-position of the oxetane ring, valued for its synthetic accessibility and stability. nih.govacs.org The choice to place it on the exocyclic amine rather than the ring nitrogen in the parent scaffold was likely a deliberate design choice to optimize a specific set of interactions or properties.
Linker Chemistry and Connection to Pharmacophoric Elements
The this compound scaffold serves as a versatile building block in medicinal chemistry, where the pyrrolidin-3-amine moiety frequently functions as a central linker. The primary or secondary amine group provides a crucial attachment point for various pharmacophoric elements through the formation of stable covalent bonds, most commonly amides.
The strategic functionalization of this amine is a key step in connecting the core scaffold to fragments that confer target affinity and selectivity. For instance, in the development of receptor antagonists, the amine can be acylated to link with substituted aromatic rings or complex side chains. An example of this can be seen in the development of endothelin (ET) receptor antagonists, where replacing a dibutylaminoacetamide group on a pyrrolidine core with a diphenylmethylaminoacetamide group led to a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov This highlights how the nature of the pharmacophoric element attached via the linker chemistry dictates the ultimate biological activity. Similarly, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as selective noradrenaline reuptake inhibitors, where the benzamide (B126) linkage connects the pyrrolidine core to a substituted phenyl ring responsible for potency and selectivity. nih.gov
Design Principles for Modulating Molecular Recognition
Spatial Requirements and Three-Dimensional Characteristics
The molecular recognition of derivatives of this compound by their biological targets is critically dependent on their three-dimensional structure and spatial characteristics. The stereochemistry of the pyrrolidine ring is paramount; the (3R) configuration is often essential for establishing the correct vector and orientation of substituents to fit optimally into a target's binding pocket, which can lead to improved binding affinity compared to other stereoisomers. nih.gov
Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and comparative molecular field analysis (CoMFA) are instrumental in understanding and predicting how these spatial arrangements influence activity. nih.govmdpi.com These models can rationalize the effects of different substituents and guide the design of new analogs with enhanced potency. For example, an elaborate SAR study of a related proline scaffold revealed that substituents at a specific position were directed towards a cave-shaped space within the target receptor, a finding that explained the observed selectivity for NMDA receptors. nih.gov This underscores the importance of precise three-dimensional placement of functional groups to achieve desired biological outcomes.
Ligand Efficiency and Lipophilic Efficiency in Series Development
In the development of a series of compounds based on the this compound scaffold, medicinal chemists rely on metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) to guide the optimization process. sciforschenonline.org These parameters help in designing potent molecules with favorable drug-like properties while avoiding issues like "molecular obesity"—the tendency for compounds to become excessively large and lipophilic during optimization. sciforschenonline.org
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is a measure of how efficiently a molecule's size contributes to its binding affinity. creative-biolabs.com A higher LE value is generally desirable, with a value greater than 0.3 often considered a benchmark for promising fragments or leads. sciforschenonline.org
Lipophilic Efficiency (LLE) , also referred to as LiPE, relates a compound's potency to its lipophilicity (logP or logD). wikipedia.org It is calculated as pIC50 (or pKi) minus logP. wikipedia.orgcore.ac.uk LLE helps to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.orgnih.gov An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. core.ac.uk
The following interactive table illustrates how these metrics might be used to evaluate a hypothetical series of analogs during a lead optimization campaign.
| Compound ID | Scaffold Modification | pIC50 | MW ( g/mol ) | cLogP | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LLE)² |
| A-1 | H | 6.5 | 250 | 1.5 | 0.49 | 5.0 |
| A-2 | 4-F-Ph | 7.2 | 344 | 2.8 | 0.41 | 4.4 |
| A-3 | 4-Cl-Ph | 7.8 | 360 | 3.3 | 0.42 | 4.5 |
| A-4 | 3,4-diCl-Ph | 8.1 | 395 | 4.0 | 0.40 | 4.1 |
| A-5 | 2-MeO-4-Cl-Ph | 8.5 | 391 | 3.1 | 0.44 | 5.4 |
¹ LE is calculated as (1.37 * pIC50) / Number of Heavy Atoms. ² LLE is calculated as pIC50 - cLogP.
In this hypothetical series, compound A-5 emerges as a promising lead. Despite not being the most potent (A-4 is slightly more potent), it achieves high potency while significantly improving its Lipophilic Efficiency over other chlorinated analogs (A-2, A-3, A-4), indicating a more optimal balance of properties for further development.
Strategies for Enhancing Selectivity against Ancillary Targets
Achieving selectivity for the intended biological target while avoiding interactions with ancillary or off-targets is a primary goal in drug design. For derivatives of this compound, several rational design strategies are employed to enhance selectivity.
Strategic Substitution and Pharmacophore Manipulation : The addition of specific substituents at key positions can introduce steric or electronic features that are favorable for binding to the desired target but unfavorable for off-targets. Structure-activity relationship studies have shown that specific substitution patterns, such as ortho-alkylation on phenyl rings attached to a pyrrolidine core, can significantly boost the selectivity ratio between receptor subtypes. nih.gov In the design of noradrenaline reuptake inhibitors, potent and selective agents were developed by identifying the optimal substitution at the 2-position of a phenyl ring attached to the pyrrolidine scaffold. nih.gov
Reversal of Receptor Specificity : A powerful demonstration of rational design involves the complete reversal of selectivity through modification of a key pharmacophoric element. In a series of pyrrolidine-based compounds, replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group resulted in a switch from a highly ET(A)-specific antagonist to a highly ET(B)-specific one. nih.gov This strategy leverages deep understanding of the target binding sites to engineer desired selectivity profiles.
Rational Combination of Scaffolds : Selectivity can be engineered by combining the core structures of known selective inhibitors. For example, a selective JAK1 inhibitor was rationally designed by incorporating the 7-deazapurine motif from the known drug tofacitinib (B832) with a novel spiro-pyrrolidine amine scaffold. nih.govresearchgate.net This approach aims to merge the favorable selectivity characteristics of different molecular frameworks into a single, optimized compound.
Computational Chemistry and Molecular Modeling Studies of 3r N Oxetan 3 Yl Pyrrolidin 3 Amine
Conformational Analysis and Energy Minimization
Conformational analysis is a critical first step in computational studies, aimed at identifying the most stable three-dimensional arrangements, or conformers, of a molecule. Molecules are not static entities but exist as an ensemble of different shapes resulting from the rotation around single bonds. The biological activity of a molecule is often dictated by its ability to adopt a specific low-energy conformation that fits into a biological target's binding site.
For (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine, the process begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these structures is then subjected to energy minimization, a computational process that adjusts the geometry (bond lengths, bond angles, and dihedral angles) to find the nearest local energy minimum on the potential energy surface. researchgate.net Methods such as Density Functional Theory (DFT) are commonly employed for accurate geometry optimization. researchgate.netmdpi.com
The result of this analysis is a set of low-energy, stable conformers. The relative proportion of each conformer at equilibrium can be estimated from their calculated Gibbs free energy values. researchgate.net This information is crucial for understanding which shapes the molecule is most likely to adopt in a given environment.
Table 1: Hypothetical Relative Energies of Stable Conformers
This interactive table illustrates the typical output of a conformational analysis, showing the calculated relative energies of the most stable conformers of this compound. The conformer with the lowest energy is considered the most stable.
| Conformer ID | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Conf-1 | 0.00 | 65.1 |
| Conf-2 | 0.55 | 23.9 |
| Conf-3 | 1.20 | 11.0 |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.
The electronic structure of this compound can be investigated using DFT calculations. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ekb.egresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in a chemical reaction.
Table 2: Calculated Global Reactivity Descriptors
This table presents representative data for global reactivity descriptors derived from quantum chemical calculations. These values help predict the chemical behavior and reactivity of the molecule.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Global Softness (S) | 1/η | Inverse of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to act as an electrophile |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution across a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. The MEP is a valuable tool for identifying the likely sites for electrophilic and nucleophilic attack, as well as for predicting intermolecular interactions like hydrogen bonding. dntb.gov.ua
For this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atom of the oxetane (B1205548) ring and the nitrogen atoms of the pyrrolidine (B122466) ring and the secondary amine. These are the nucleophilic sites, prone to interacting with positive charges or hydrogen bond donors.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms attached to the nitrogen atoms. These are the electrophilic sites, which can act as hydrogen bond donors. dntb.gov.ua
Molecular Docking Simulations with Proposed Target Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov
In a docking simulation, the lowest energy conformer of this compound is placed into the binding site of a target protein. The algorithm then samples a vast number of possible orientations and conformations of the ligand within the site, calculating a "docking score" for each, which estimates the binding affinity. mdpi.com
The analysis of the best-scoring poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding. Common interactions include:
Hydrogen Bonds: Formed between the amine hydrogens (donors) and electronegative atoms in the protein, or between the nitrogen/oxygen atoms (acceptors) and donor groups on the protein.
Hydrophobic Contacts: Involving the nonpolar carbon portions of the pyrrolidine and oxetane rings interacting with nonpolar amino acid residues.
Salt Bridges: Potential interactions if the amine groups are protonated, allowing for strong electrostatic interactions with negatively charged residues like aspartate or glutamate.
Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically identify all interactions between the ligand and the protein. nih.gov
Binding mode elucidation involves a detailed examination of the highest-ranked docking poses to determine the most plausible three-dimensional arrangement of the ligand within the protein's active site. nih.govnih.gov This analysis provides a structural hypothesis for how the molecule achieves its biological effect.
For this compound, this would involve identifying which parts of the molecule are essential for binding. For instance, the secondary amine might form a critical hydrogen bond with a key amino acid residue, while the oxetane ring could fit into a specific hydrophobic pocket. Understanding the binding mode is essential for structure-based drug design, as it allows for rational modifications to the ligand to improve its affinity and selectivity for the target. nih.gov
Table 3: Illustrative Ligand-Protein Interactions from a Docking Simulation
This table shows a hypothetical summary of the predicted interactions between this compound and amino acid residues in a target's binding site, as determined by molecular docking.
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Pyrrolidine N-H | Asp-121 | Hydrogen Bond | 2.9 |
| Secondary Amine N-H | Glu-85 (Backbone C=O) | Hydrogen Bond | 3.1 |
| Oxetane Oxygen | Tyr-150 (Sidechain O-H) | Hydrogen Bond | 2.8 |
| Pyrrolidine Ring | Val-68 | Hydrophobic Contact | 3.8 |
| Oxetane Ring | Leu-99 | Hydrophobic Contact | 4.0 |
In-Silico Analysis of this compound: A Search for Computational Data
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies focusing exclusively on the compound this compound have been identified. Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested in the user's outline.
The field of computational chemistry relies on data generated from specific studies of a molecule to understand its behavior. Methodologies like Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) modeling require extensive computational experiments to be run on the specific compound of interest. These studies produce data on conformational flexibility, interaction stabilities, and predictive models of biological activity.
While general principles of computational chemistry can be applied to hypothesize about the behavior of this compound based on its structural motifs—a pyrrolidine ring and an oxetane group—any such discussion would be speculative and not based on the rigorous, data-driven analysis required for a scientific article.
For the user's specific request to be fulfilled, dedicated research would need to be conducted on this compound. Such research would involve:
Molecular Dynamics Simulations: To investigate the conformational landscape of the molecule in different environments (e.g., in solution or bound to a biological target). This would reveal how the pyrrolidine and oxetane rings move and interact, and the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: This would require a dataset of structurally related compounds with known biological activities. From this data, molecular descriptors for this compound could be calculated, and a predictive model for its activity could be developed.
Without access to such published or proprietary research data, any attempt to generate the requested article would be a fabrication of scientific findings. Therefore, we are unable to provide the requested content at this time.
Molecular and Preclinical Biological Characterization of 3r N Oxetan 3 Yl Pyrrolidin 3 Amine
Target Identification and Validation
The initial phase in the preclinical assessment of a novel compound such as (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine involves the identification and validation of its biological target(s). This is a critical step in drug discovery, as it elucidates the mechanism of action and provides a rationale for its therapeutic application. nih.govnih.gov Target identification can be approached through various strategies, broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference. nih.govbroadinstitute.org
Direct biochemical approaches, such as affinity-based pull-down methods, utilize the small molecule to isolate its binding partners from a complex biological sample. researchgate.net Genetic and genomic methods leverage techniques like RNA interference (RNAi) to identify genes that modify the cellular response to the compound, thereby pointing to potential targets. pharmafeatures.com Computational approaches may involve comparing the compound's structural features or its cellular activity profile with those of known drugs to infer its target. pharmafeatures.com
The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active compounds, and its derivatives have shown a wide range of activities, including antibacterial, anticancer, and antidiabetic effects. researchgate.netnih.govtandfonline.com Similarly, the oxetane (B1205548) motif is increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.govacs.org The combination of these two moieties in this compound suggests that it could be designed to interact with a variety of biological targets.
Biochemical Assay Development for Specific Enzyme Inhibition or Receptor Modulation
Once a putative target is identified, a robust and reproducible biochemical assay is developed to quantify the compound's effect on the target's activity. numberanalytics.comdomainex.co.uk If the target is an enzyme, the assay is designed to measure the rate of the catalyzed reaction, and the compound is tested for its ability to inhibit or activate this process. numberanalytics.comnumberanalytics.com Key considerations in enzyme assay development include the selection of a suitable substrate, optimization of assay conditions (e.g., pH, temperature, buffer composition), and the choice of a sensitive and reliable detection method. numberanalytics.comnumberanalytics.com
For receptor targets, assays are developed to measure the compound's ability to bind to the receptor and modulate its function. domainex.co.uk These assays can be designed to detect various readouts, including changes in intracellular second messengers (e.g., cAMP), ion flux, or protein-protein interactions. domainex.co.uk The goal is to establish a clear and quantifiable relationship between the concentration of the compound and its effect on the target's activity. youtube.com
High-Throughput Screening Approaches for Initial Hit Identification
High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying initial "hits" from large chemical libraries. rsc.org HTS involves the miniaturization and automation of biochemical or cell-based assays to test thousands to millions of compounds in a rapid and cost-effective manner. nih.gov The assays used in HTS are designed to be simple, robust, and sensitive enough to detect active compounds with high fidelity. youtube.com
Should a compound like this compound be part of a screening library, it would be subjected to the primary HTS assay. Compounds that show activity in the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity against related targets. bellbrooklabs.com The inclusion of the oxetane ring in molecules has been a strategy in HTS campaigns to improve the drug-like properties of potential hits. nih.govacs.org
In Vitro Receptor Binding and Functional Assays
Following the identification of a potential target, a series of in vitro assays are conducted to characterize the compound's interaction with the receptor in detail. These assays are crucial for understanding the compound's affinity, potency, and mode of action at the molecular level.
Radioligand Binding Studies
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. nih.goveurofinsdiscovery.com These assays use a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. nih.govmultispaninc.com The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor. nih.gov
There are two main types of radioligand binding assays: saturation binding and competition binding. Saturation binding assays are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. multispaninc.com Competition binding assays are used to determine the affinity of a non-radioactive test compound (Ki) by measuring its ability to displace the radioligand. nih.govmultispaninc.com These studies provide quantitative data on how tightly the compound binds to its target.
Agonist and Antagonist Functional Characterization
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the receptor's basal activity). researchgate.netnih.gov These assays measure the cellular response following receptor activation. researchgate.net
For G-protein coupled receptors (GPCRs), a common class of drug targets, functional assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or monitor G-protein activation using techniques like [35S]GTPγS binding assays. nih.govcreative-biogene.com For ion channels, electrophysiological techniques can be used to measure changes in ion flow across the cell membrane. neuroservice.com The results of these assays allow for the classification of the compound's functional activity and the determination of its potency (EC50 for agonists, IC50 for antagonists). mdpi.com
Enzyme Kinetics and Mechanism of Action Studies
Studies into the enzymatic inhibition and mechanism of action reveal that this compound is a potent and selective orthosteric inhibitor of TYK2. nih.govnih.gov
This compound has been characterized as an ATP-competitive inhibitor. embopress.orgosti.gov This classification means that the compound directly competes with the endogenous substrate, adenosine (B11128) triphosphate (ATP), for binding to the active site within the catalytic domain (JH1) of the TYK2 enzyme. nih.govnih.gov As an orthosteric competitive inhibitor, its mechanism involves binding to the same site as the natural substrate, thereby preventing the phosphorylation events that are critical for downstream signal transduction. nih.gov This mode of action is characteristic of many kinase inhibitors designed to block enzymatic activity.
The inhibitory potency of the compound has been quantified through biochemical assays, demonstrating high affinity for TYK2. The selectivity profile shows a preference for TYK2 over other members of the JAK family, which is a key attribute for its targeted mechanism. selleckchem.com
| Target Enzyme | IC₅₀ (nM) | Inhibition Type |
|---|---|---|
| TYK2 | 17 | ATP-Competitive |
| JAK1 | 383 | ATP-Competitive |
| JAK2 | 74 | ATP-Competitive |
The development of this compound was facilitated by a structurally-enabled design process, which relied on understanding the molecular interactions within the ATP-binding pocket of the TYK2 kinase domain. nih.govnih.gov The precise binding mode was elucidated through X-ray crystallography, with the structure of the compound in complex with TYK2 available in the Protein Data Bank (PDB) under the accession code 6X8G. rcsb.org
This structural analysis confirms that the compound occupies the ATP-binding site, forming specific interactions with key amino acid residues. The pyrazolopyrazinyl core of the molecule is designed to interact with the hinge region of the kinase, a critical anchoring point for ATP and many kinase inhibitors. nih.gov The rational design and subsequent lead optimization focused on maximizing potency for TYK2 while minimizing activity against other JAK family members, particularly JAK2, to achieve a desirable selectivity profile. nih.govnih.gov This structurally-guided approach was instrumental in identifying a clinical candidate with balanced properties. nih.gov
Cell-Based Assays
Cellular assays have been employed to confirm that the enzymatic inhibition of TYK2 translates into functional blockade of cytokine-driven signaling pathways in a biologically relevant context.
This compound potently inhibits the signaling pathways downstream of TYK2-dependent cytokines. In human whole-blood assays, the compound effectively blocks signaling mediated by IL-12, IL-23, and Type I interferons (IFN-α). researchgate.netnih.gov The binding of these cytokines to their respective receptors normally activates TYK2 and its partner JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. reactome.org These activated STAT proteins then form dimers and translocate to the nucleus to regulate the transcription of target genes. osti.gov
By inhibiting TYK2, this compound prevents this phosphorylation cascade, thereby blocking STAT activation and their subsequent translocation to the nucleus. nih.gov This disruption of the JAK-STAT pathway is the primary mechanism for its cellular effects.
Regarding receptor translocation, the primary role of TYK2 is not to induce translocation but to stabilize the receptor at the cell surface. Specifically, TYK2 is essential for the stable cell surface expression of the IFN-α receptor subunit, IFNAR1. nih.govnih.gov In the absence of functional TYK2, IFNAR1 is constitutively internalized and degraded at a higher rate. nih.gov Therefore, the mechanism of this compound is the inhibition of the signaling cascade initiated at the cell surface, rather than inducing the translocation or internalization of the receptor itself.
The compound has been evaluated for its ability to cross cell membranes to reach its intracellular target. Studies have determined that this compound possesses high cellular permeability. nih.gov
| Parameter | Value |
|---|---|
| Cellular Permeability | ~17 × 10⁻⁶ cm/s |
This high permeability ensures that the compound can effectively penetrate cells to engage with and inhibit the intracellular TYK2 kinase. nih.gov
Preclinical In Vivo Proof-of-Mechanism Studies (Non-Clinical Efficacy)
To establish a link between the molecular mechanism and potential therapeutic effect, this compound was assessed in preclinical in vivo models of inflammatory disease. A key study involved a mouse model of imiquimod-induced skin inflammation, which recapitulates aspects of psoriasis. researchgate.netselleckchem.com
In this model, the administration of the compound led to a significant reduction in ear swelling, a macroscopic indicator of inflammation. selleckchem.com This therapeutic effect was correlated with the inhibition of the IL-23 signaling pathway within the inflamed tissue. researchgate.net These findings provided in vivo proof-of-mechanism, demonstrating that the inhibition of TYK2 by this compound is sufficient to suppress inflammatory responses driven by TYK2-dependent cytokines. researchgate.net
Animal Models for Molecular Target Engagement
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the use of animal models to evaluate the molecular target engagement of this compound were identified. While the compound is listed in patents as a potential modulator of targets such as GPR183 and Huntingtin (HTT), empirical data from in vivo animal studies demonstrating target engagement are not available in the public domain.
Research in the broader field of neurotherapeutics often employs a variety of animal models to demonstrate that a compound interacts with its intended molecular target in a living system. These can include:
Transgenic mouse models: These models are genetically engineered to express a human disease-causing gene, such as the mutant huntingtin gene in models of Huntington's disease.
Pharmacologically-induced models: In these models, a specific drug is used to induce a state that mimics a human disease or to probe a particular biological pathway.
Healthy animal models: These are used to assess the physiological effects of a compound and its ability to engage with its target in a non-disease state.
Techniques to measure target engagement in these models can include positron emission tomography (PET) imaging with a radiolabeled tracer that binds to the target, or post-mortem tissue analysis to measure the occupancy of the target by the drug.
However, for this compound, specific details regarding the models used, the experimental design, and the results of such studies are not publicly documented.
Biomarker Modulation in Preclinical Species
Similarly, a thorough search of scientific databases and literature has yielded no specific data on the modulation of biomarkers in preclinical species by this compound.
Biomarkers are crucial in drug development to provide evidence of a drug's mechanism of action and to establish a link between target engagement and a physiological response. The choice of biomarkers is entirely dependent on the molecular target and the disease indication. For instance, if this compound were being developed for Huntington's disease, relevant biomarkers could include levels of mutant huntingtin protein in the brain or cerebrospinal fluid.
The assessment of biomarker modulation typically involves the following:
Sample Collection: Collection of relevant biological samples from preclinical species, such as blood, cerebrospinal fluid, or specific tissues.
Analytical Methods: Utilization of sensitive and specific assays, such as ELISA (enzyme-linked immunosorbent assay) or mass spectrometry, to quantify the biomarker of interest.
Data Analysis: Comparison of biomarker levels in treated versus untreated animals to determine the extent of modulation.
Without access to proprietary research data, it is not possible to provide a detailed account of any biomarker studies that may have been conducted with this compound. The table below is a template that would typically be used to present such data, but it remains unpopulated due to the lack of available information.
| Biomarker | Preclinical Species | Tissue/Fluid Analyzed | Analytical Method | Observed Modulation |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Preclinical Pharmacokinetic and Biotransformation Profiling of 3r N Oxetan 3 Yl Pyrrolidin 3 Amine
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
The in vitro ADME profile of a compound is crucial for predicting its in vivo behavior. For (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine, the interplay between the polar oxetane (B1205548) moiety and the basic pyrrolidine (B122466) ring is expected to govern its properties.
Membrane Permeability Assays (e.g., PAMPA, Caco-2)
Membrane permeability is a key determinant of oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays are standard methods for its assessment. mdpi.comresearchgate.netnih.gov The oxetane group, being a polar feature, can influence a molecule's lipophilicity, a critical factor for passive diffusion across membranes. acs.orgnih.gov Generally, the introduction of an oxetane can modulate LogD values. nih.gov In some cases, this can lead to improved permeability. For instance, the replacement of a more lipophilic group with an oxetane has been shown to maintain or improve cell permeability while enhancing other ADME properties. acs.org
Table 1: Representative Caco-2 Permeability Data for Structurally Related Compounds This table presents hypothetical data based on typical values for similar small molecule compounds to illustrate the concept.
| Compound Analogue | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
|---|---|---|---|
| Pyrrolidine Derivative A | 5.2 | 1.8 | Moderate Permeability |
| Oxetane-containing Compound B | 12.5 | 1.2 | High Permeability |
Plasma Protein Binding Characteristics
The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect and to be cleared from the body. ukzn.ac.zanih.govnih.gov The introduction of an oxetane ring has been reported to significantly decrease the fraction of a compound bound to human plasma proteins. acs.org This is a desirable characteristic, as high plasma protein binding can sometimes limit a drug's efficacy. The basic nitrogen of the pyrrolidine ring can also influence binding to plasma proteins like albumin and alpha-1-acid glycoprotein. ukzn.ac.za
Table 2: Illustrative Plasma Protein Binding Data for Analogous Compounds This table provides example data to demonstrate the potential impact of the oxetane moiety.
| Compound | Moiety | Human Plasma Protein Binding (%) |
|---|---|---|
| Cyclohexyl Analogue | Cyclohexyl | >95% |
Microsomal Stability and Metabolic Pathway Identification
Metabolic stability, often assessed using liver microsomes, is a critical parameter that determines a drug's half-life and oral bioavailability. The oxetane moiety is known to enhance metabolic stability by blocking or reducing cytochrome P450 (CYP)-mediated oxidation. acs.orgnih.govsigmaaldrich.com Specifically, 3-substituted oxetanes have demonstrated greater microsomal stability compared to their 2-substituted counterparts. sigmaaldrich.com
The primary metabolic routes for oxetane-containing compounds can be shifted away from CYP enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH) to form a diol. nih.govscirp.orgscirp.org This can be advantageous in reducing the potential for drug-drug interactions involving the CYP system. scirp.orgscirp.org
The pyrrolidine ring, on the other hand, can be a site of metabolism. Oxidative pathways, often mediated by CYPs, can include δ-oxidation of the pyrrolidine ring, potentially leading to ring-opening. nih.govresearchgate.net Therefore, the metabolic fate of this compound would likely involve a combination of these pathways.
Table 3: Representative Microsomal Stability Data This table illustrates the typical improvement in metabolic stability seen with the introduction of an oxetane ring.
| Compound Analogue | Key Structural Feature | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Isopropyl Analogue | Isopropyl | < 5 | High |
In Vivo Pharmacokinetic Characterization in Preclinical Species
While specific in vivo pharmacokinetic data for this compound are not publicly available, the favorable in vitro ADME properties often associated with oxetane-containing compounds suggest the potential for a promising in vivo profile. nih.govnih.govcam.ac.ukoptibrium.com The enhanced metabolic stability and potentially improved solubility and permeability conferred by the oxetane ring could translate to good oral bioavailability and a suitable half-life in preclinical species like rats. nih.govacs.org A desirable pharmacokinetic profile in animal models is a prerequisite for further development. nih.govcam.ac.ukoptibrium.com
Table 4: Postulated In Vivo Pharmacokinetic Parameters in Rats This table presents a hypothetical pharmacokinetic profile based on data for other metabolically stable, orally bioavailable small molecules.
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 500 | 350 |
| Tmax (h) | - | 1.0 |
| AUC (ng·h/mL) | 800 | 2800 |
| Half-life (t½, h) | 2.5 | 3.0 |
| Clearance (CL) (mL/min/kg) | 20 | - |
| Volume of Distribution (Vdss) (L/kg) | 3.5 | - |
Absorption Profiles Following Various Administration Routes
Comprehensive searches for specific preclinical data on the absorption profiles of this compound following various administration routes did not yield specific research findings. In general, preclinical absorption studies are crucial to determine the rate and extent to which a new chemical entity enters systemic circulation. These studies typically involve administering the compound through different routes, such as oral (PO), intravenous (IV), and sometimes subcutaneous (SC) or intraperitoneal (IP), in various animal models. The data collected helps in understanding the fundamental pharmacokinetic properties that guide further development.
Distribution to Tissues and Bioavailability Determination
There is currently no publicly available information detailing the tissue distribution and bioavailability of this compound in preclinical models. Tissue distribution studies are essential to understand where the compound travels in the body and if it reaches the target tissues in sufficient concentrations. Bioavailability, a key parameter, is determined by comparing the plasma concentration of the compound after oral administration to that after intravenous administration. High bioavailability is often a desirable characteristic for orally administered drugs.
Excretion Routes and Mass Balance Studies
Detailed information regarding the excretion routes and mass balance studies for this compound has not been publicly disclosed. Excretion studies aim to determine how the compound and its metabolites are eliminated from the body, typically through urine and feces. Mass balance studies, often conducted using a radiolabeled version of the compound, quantify the total recovery of the administered dose, providing a complete picture of the drug's disposition.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Establishment in Preclinical Models
No specific studies establishing the pharmacokinetic-pharmacodynamic (PK/PD) relationship for this compound in preclinical models could be identified in the available literature. PK/PD modeling is a critical step in drug development that links the concentration of a drug in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics). This relationship helps in understanding the dose-response relationship and in predicting efficacious dosing regimens for further clinical studies.
Advanced Analytical Strategies for the Characterization and Purity Assessment of 3r N Oxetan 3 Yl Pyrrolidin 3 Amine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine from starting materials, by-products, and stereoisomeric impurities. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for purity determination and quantification, while chiral chromatography is specifically required to assess enantiomeric purity. wikipedia.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. nih.gov Method development for this polar, non-chromophoric amine often involves reversed-phase chromatography. The key challenge lies in achieving adequate retention on non-polar stationary phases and suitable detection.
Due to the compound's lack of a strong UV chromophore, detection can be achieved using a Universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS). google.com Alternatively, pre-column derivatization with a UV-active agent can be employed. nih.gov Mobile phase modifiers are crucial for good peak shape; acidic modifiers like formic acid or trifluoroacetic acid are often used to protonate the amine, reducing peak tailing.
Table 1: Hypothetical HPLC Method Development Parameters
Click to view interactive data
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized) | Rationale |
|---|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | HILIC, 100 x 2.1 mm, 3 µm | HILIC provides better retention for very polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 4.5 | Buffer provides better peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic solvent for reversed-phase and HILIC. |
| Gradient | 5% to 95% B over 15 min | 95% to 60% B over 10 min | Gradient is adjusted for optimal separation on the HILIC column. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Lower flow rate is typical for smaller internal diameter columns. |
| Column Temp | 30°C | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detector | CAD / MS | CAD / MS | Necessary for compounds lacking a strong UV chromophore. |
Gas chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile amines like this compound is challenging. ccsknowledge.com Direct analysis is often hindered by poor peak shape and thermal decomposition. To overcome these limitations, derivatization is employed to convert the polar amine groups into less polar, more volatile functional groups. epa.govresearchgate.net
Common derivatization strategies include acylation or silylation. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride introduces fluorinated groups, making the derivative amenable to sensitive detection by an electron capture detector (ECD). researchgate.net Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amines
Click to view interactive data
| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Highly volatile, ECD sensitive |
| Acylating Agents | Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzamide | Excellent for trace analysis with ECD |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N-bis(trimethylsilyl) | Increases volatility significantly |
| Chloroformates | Pentafluorobenzyl Chloroformate | PFBCF | Pentafluorobenzyl Carbamate | Forms stable derivatives suitable for GC-MS researchgate.net |
Assessing the enantiomeric purity is the most critical analytical task for a chiral compound. wikipedia.org This is accomplished using chiral chromatography, most commonly chiral HPLC. researchgate.netnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.orgmdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including amines. mdpi.com Method development involves screening different CSPs and optimizing the mobile phase, which typically consists of an alcohol (e.g., ethanol, isopropanol) and a non-polar modifier (e.g., hexane). mdpi.com Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often included in the mobile phase to improve the peak shape of basic analytes. nih.gov
Table 3: Representative Chiral HPLC Method for Enantiomeric Purity
Click to view interactive data
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm (after derivatization) or MS |
| Retention Time (3R)-isomer | ~8.5 min |
| Retention Time (3S)-isomer (impurity) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
Spectroscopic Methods for Structural Elucidation (Focus on Methodology and Application)
Spectroscopic techniques are essential for the definitive identification and structural confirmation of this compound. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and provides insight into the structure through fragmentation analysis. wikipedia.orgchemscene.com
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra confirm the presence of both the pyrrolidine (B122466) and oxetane (B1205548) rings.
¹H NMR: The proton spectrum would show distinct signals for the protons on the pyrrolidine ring, the oxetane ring, and the amine (NH₂) group. The chemical shifts and coupling patterns (multiplicity) of the methine proton at the C3 chiral center of the pyrrolidine ring are particularly important for confirming the connectivity.
¹³C NMR: The carbon spectrum would confirm the total number of unique carbon atoms (seven in this case) and their chemical environment (aliphatic carbons of the rings).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign which protons are attached to which carbons and to confirm the connectivity of the entire molecule.
Stereochemical Confirmation: While standard NMR can confirm the relative stereochemistry, confirming the absolute (3R) configuration often requires more advanced methods. This can be achieved by derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Click to view interactive data
| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine C2 | ~2.8 - 3.2 (m) | ~50 - 55 |
| Pyrrolidine C3 (CH) | ~3.3 - 3.6 (m) | ~58 - 62 |
| Pyrrolidine C4 | ~1.8 - 2.2 (m) | ~30 - 35 |
| Pyrrolidine C5 | ~2.6 - 3.0 (m) | ~55 - 60 |
| Oxetane C2'/C4' (CH₂) | ~4.5 - 4.8 (m) | ~70 - 75 |
| Oxetane C3' (CH) | ~4.0 - 4.3 (m) | ~65 - 70 |
| Amine (NH₂) | Broad singlet, variable | N/A |
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. wikipedia.orgchemscene.com Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For C₇H₁₄N₂O, the expected monoisotopic mass is 142.1106, so the [M+H]⁺ ion would appear at m/z 143.1184.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentations would likely involve the cleavage of the C-N bond connecting the two rings, or ring-opening of either the pyrrolidine or oxetane moieties. arkat-usa.orgnih.gov
Table 5: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ Ion (m/z 143.1)
Click to view interactive data
| Fragment m/z | Proposed Loss | Plausible Fragment Structure |
|---|---|---|
| 126.1 | NH₃ (Ammonia) | Loss of the primary amine group |
| 86.1 | C₃H₅O (Oxetanyl radical) | Protonated pyrrolidin-3-amine |
| 71.1 | C₄H₈N (Pyrrolidinyl radical) | Protonated oxetan-3-amine |
| 57.1 | C₄H₈N₂ (Aminopyrrolidine) | Oxetanyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the oxetane ring, and the pyrrolidine ring.
The key functional groups and their anticipated vibrational frequencies are:
N-H Stretch: The secondary amine (N-H) group is expected to show a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often of medium to weak intensity and can sometimes be broad.
C-H Stretch: The aliphatic C-H bonds of the pyrrolidine and oxetane rings will produce strong stretching absorptions in the 2850-2960 cm⁻¹ region.
N-H Bend: The bending vibration of the secondary amine is typically observed in the range of 1550-1650 cm⁻¹.
C-O-C Stretch: The ether linkage within the oxetane ring is expected to produce a strong, characteristic C-O-C stretching band, typically in the 1000-1150 cm⁻¹ region. The strained nature of the four-membered oxetane ring may influence the exact position of this peak.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the secondary amine is anticipated to appear in the fingerprint region, generally between 1020-1250 cm⁻¹.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300-3500 | Medium-Weak |
| Alkane | C-H Stretch | 2850-2960 | Strong |
| Secondary Amine | N-H Bend | 1550-1650 | Variable |
| Ether (Oxetane) | C-O-C Stretch | 1000-1150 | Strong |
| Amine | C-N Stretch | 1020-1250 | Medium |
By comparing the experimental IR spectrum of a synthesized sample to these expected ranges, one can confirm the presence of the key functional groups and thus the identity of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule, which can be compared against the theoretical values calculated from the molecular formula. This is a critical step in verifying the empirical and molecular formula of a newly synthesized compound.
The molecular formula for this compound is C₇H₁₄N₂O. Based on this, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 142.20 g/mol . nih.gov
Carbon (C): (7 * 12.01) / 142.20 * 100% = 59.13%
Hydrogen (H): (14 * 1.01) / 142.20 * 100% = 9.92%
Nitrogen (N): (2 * 14.01) / 142.20 * 100% = 19.71%
Oxygen (O): (1 * 16.00) / 142.20 * 100% = 11.25%
The following interactive data table presents the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 59.13 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 9.92 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.71 |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.25 |
| Total | 142.23 | 100.00 |
Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, thereby confirming the compound's elemental composition and purity.
Advanced Techniques for Solid-State Characterization (e.g., Powder X-ray Diffraction)
The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of crystalline solids. americanpharmaceuticalreview.com It provides a unique diffraction pattern for a specific crystalline form, which is dependent on the arrangement of atoms in the crystal lattice. nih.gov
For this compound, PXRD analysis would be crucial for:
Identification of Crystalline Forms: The PXRD pattern serves as a fingerprint for a particular crystalline solid. This allows for the identification and differentiation of various polymorphic forms, which are different crystalline structures of the same compound.
Assessment of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials result in a broad halo with no distinct peaks.
Purity Analysis: PXRD can be used to detect the presence of crystalline impurities, as each crystalline substance will produce its own unique diffraction pattern.
Stability Studies: By analyzing the PXRD pattern of the compound under various stress conditions (e.g., temperature, humidity), any changes in the crystal structure or transitions between polymorphic forms can be monitored.
While specific PXRD data for this compound is not publicly available, a typical PXRD analysis would involve scanning a powdered sample of the compound with X-rays over a range of diffraction angles (2θ). The resulting diffractogram, a plot of diffraction intensity versus 2θ, would show a series of peaks at specific angles. The position and relative intensities of these peaks are characteristic of the compound's crystal structure.
Should different synthetic batches of this compound produce different PXRD patterns, it would indicate the presence of polymorphism. Each polymorph would need to be individually characterized to understand its physicochemical properties. The ability to control and consistently produce the desired crystalline form is a critical aspect of drug development.
Conclusion and Future Research Perspectives on 3r N Oxetan 3 Yl Pyrrolidin 3 Amine
Summary of Current Research Accomplishments and Key Learnings
The incorporation of the (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine scaffold into drug candidates has been driven by the advantageous properties conferred by its constituent parts. The pyrrolidine (B122466) ring is a well-established, versatile scaffold in drug discovery, known for its ability to explore three-dimensional space due to its non-planar, sp³-hybridized nature. nih.gov The oxetane (B1205548) ring, a four-membered cyclic ether, has gained significant traction as a "metabolic corrector" and a bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties. acs.orgpharmint.net
Key accomplishments and learnings from the use of this scaffold include:
Improved Physicochemical Properties: The oxetane moiety is recognized for its ability to enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic stability in drug candidates. acs.orgnih.gov These improvements are critical for overcoming common challenges in drug development.
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of the adjacent pyrrolidine nitrogen. acs.orgnih.gov This modulation is a valuable tool for medicinal chemists to fine-tune compound properties, potentially reducing off-target effects associated with high basicity, such as hERG channel inhibition. nih.gov
Enhanced Target Engagement: The rigid, three-dimensional structure of the combined scaffold can lead to improved binding affinity and selectivity for biological targets by providing specific vector orientations for interacting with protein binding pockets. nih.gov The defined (3R) stereochemistry is often crucial for this specific biological activity. vulcanchem.com
Valuable Synthetic Intermediate: The compound serves as a crucial building block for synthesizing more complex molecules, allowing for the late-stage introduction of the oxetane-pyrrolidine motif to optimize lead compounds. vulcanchem.com
Unresolved Questions and Knowledge Gaps
Despite its utility, several aspects of the this compound scaffold remain underexplored. Addressing these knowledge gaps is essential for maximizing its potential in future drug discovery programs.
Comprehensive Metabolic Profiling: While the oxetane ring is generally considered to improve metabolic stability, its own metabolic fate is not always well understood. nih.gov Potential ring-opening or other metabolic transformations of the oxetane under specific physiological conditions require more systematic investigation.
Long-Term Stability and Reactivity: The inherent ring strain of the oxetane moiety raises questions about its long-term chemical stability in various formulation conditions and its potential for unexpected reactivity, particularly under acidic conditions. acs.org While often stable, this can be context-dependent. acs.org
Off-Target Interactions: A comprehensive understanding of the scaffold's potential interactions with a broader range of biological targets is lacking. Systematic profiling is needed to identify any potential liabilities or opportunities for polypharmacology.
Stereochemical Impact: While the (3R) configuration is often specified, a direct and systematic comparison of the biological and pharmacokinetic profiles of the (3R) versus the (3S) enantiomer across different target classes is not widely published. vulcanchem.com
Potential for Further Synthetic Innovation
The synthesis of this compound and its derivatives presents opportunities for innovation. Current synthetic routes often involve multi-step sequences. vulcanchem.com Future research could focus on:
More Efficient and Scalable Syntheses: Developing more convergent, stereoselective, and cost-effective synthetic routes would increase the accessibility of this building block for large-scale applications.
Novel Functionalization Strategies: Creating new methods to selectively functionalize the pyrrolidine or oxetane rings would allow for the generation of diverse libraries of analogues for screening. acs.org
Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods, such as using flow reactors or biocatalysis, could reduce the environmental impact of production.
Avenues for Deeper Mechanistic Understanding of Biological Interactions
To fully leverage the potential of this scaffold, a deeper understanding of its molecular interactions is necessary. Future work should prioritize:
Structural Biology Studies: Obtaining high-resolution X-ray co-crystal structures or cryo-EM data of ligands containing this scaffold bound to their respective protein targets would provide invaluable insight into the specific atomic contacts and conformational changes that drive biological activity.
Biophysical Analysis: Employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding of scaffold-containing ligands to their targets, helping to dissect the contributions of enthalpy and entropy to the binding affinity.
Strategic Directions for Future Research in Related Chemical Space
The promising attributes of this compound provide a strong foundation for exploring the broader chemical space of related structures.
Systematic modification of the scaffold can lead to the discovery of next-generation compounds with superior drug-like properties. Key strategies include:
Bioisosteric Replacement: The oxetane or pyrrolidine rings could be replaced with other small, strained, or sp³-rich rings (e.g., azetidines, cyclobutanes, spirocycles) to explore new regions of chemical space and fine-tune physicochemical properties. nih.gov The table below illustrates potential modifications.
Scaffold Decoration: The synthesis and evaluation of derivatives with substituents on the pyrrolidine and oxetane rings could improve target-specific interactions and pharmacokinetic profiles.
Conformational Constraint: Introducing additional conformational constraints, for example by creating bicyclic or spirocyclic analogues, could pre-organize the molecule in a bioactive conformation, potentially increasing potency and selectivity. rsc.org
Table 1: Potential Bioisosteric Replacements and Their Rationale
| Original Moiety | Potential Replacement | Rationale for Exploration |
| Oxetane | Azetidine | Introduces a hydrogen bond acceptor/donor, alters basicity and polarity. |
| Oxetane | Cyclobutane | Reduces polarity, increases lipophilicity, maintains sp³ character. |
| Pyrrolidine | Piperidine | Expands ring size, altering bond angles and substituent vectors. |
| Pyrrolidine | Azetidine | Reduces ring size, creating a more compact and rigid scaffold. |
While primarily explored in medicinal chemistry, the unique properties of this scaffold may lend themselves to other applications.
New Therapeutic Areas: The scaffold has been incorporated into molecules targeting a range of diseases, from cancer to neurodegenerative disorders. pharmablock.com Its favorable properties suggest it could be applied to other challenging targets, such as those in infectious diseases or metabolic disorders.
Agrochemicals: The need for compounds with improved solubility and metabolic stability is also critical in the development of new pesticides and herbicides. The this compound scaffold could be explored in this context.
Molecular Probes and Diagnostics: Fluorescently labeling or attaching reporter groups to this scaffold could create valuable molecular probes for studying biological systems, leveraging its potential for specific target interactions.
Broader Implications for Medicinal Chemistry and Chemical Biology
The study and application of this compound offers significant insights that extend beyond its direct use, influencing broader strategies in medicinal chemistry and chemical biology. The unique combination of its structural motifs—the chiral pyrrolidine ring and the oxetane moiety—provides a valuable case study for the design of future therapeutic agents with optimized properties.
The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds. researchgate.netdntb.gov.uanih.gov Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings. researchgate.netnih.govnih.gov This three-dimensionality is increasingly recognized as a key factor for achieving higher target selectivity and better pharmacokinetic profiles in drug candidates. nih.gov
Furthermore, the specific (3R) stereochemistry of the pyrrolidine ring in this compound highlights the critical role of chirality in drug design. researchfloor.orgnih.gov The precise spatial arrangement of substituents on a chiral center is often crucial for optimal binding to biological targets, which are themselves chiral environments. researchfloor.orgnih.govyoutube.com The synthesis and evaluation of single enantiomers, such as this compound, are essential for developing safer and more efficacious drugs, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govyoutube.comrsc.org
From a chemical biology perspective, molecules like this compound can serve as valuable molecular probes. By incorporating such tailored fragments into larger molecules, researchers can systematically investigate structure-activity relationships (SAR) and gain a deeper understanding of the molecular interactions between a ligand and its target protein. The favorable properties conferred by the oxetane and pyrrolidine motifs can be harnessed to develop tool compounds with improved cellular permeability and metabolic stability, facilitating the study of biological processes in cellular and in vivo models.
The successful application of the structural elements present in this compound encourages the continued exploration of novel, three-dimensional scaffolds in drug discovery. The insights gained from this and similar compounds are instrumental in guiding the design of the next generation of therapeutics with enhanced efficacy, selectivity, and drug-like properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine, and what critical parameters influence yield and enantiomeric purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A key example involves reacting 3-(2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridin-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one with (R)-1-(oxetan-3-yl)pyrrolidin-3-amine under controlled conditions (e.g., solvent polarity, temperature). Enantiomeric purity is achieved using chiral auxiliaries or chromatographic separation (e.g., chiral HPLC). Reaction optimization should prioritize inert atmospheres and low moisture to prevent racemization .
Q. How is the stereochemical configuration of this compound verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For routine analysis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) or NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. Comparative optical rotation data against known standards is also critical .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under nitrogen or argon at –20°C in amber vials with desiccants (e.g., silica gel) is recommended. Stability should be monitored via periodic HPLC analysis to detect degradation products (e.g., oxetane ring-opening byproducts) .
Advanced Research Questions
Q. How does the oxetane ring in this compound influence its pharmacokinetic properties compared to non-oxetane analogs?
- Methodological Answer : The oxetane moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies involve:
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification.
- Computational modeling : LogP calculations and molecular docking to assess interactions with metabolic enzymes (e.g., CYP3A4).
Oxetane-containing analogs typically show improved half-lives but may exhibit reduced solubility, requiring formulation optimization .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how are these resolved?
- Methodological Answer : Discrepancies in receptor binding affinity (e.g., mGluR modulation) often stem from assay conditions (e.g., buffer pH, cell lines). Resolving contradictions requires:
- Standardized protocols : Replicate assays across multiple labs using identical reagents (e.g., HEK293 cells expressing mGluR2/3).
- Structural analogs : Testing derivatives with modified pyrrolidine/oxetane substituents to isolate structure-activity relationships (SAR).
Example: LY2389575, a related pyrrolidin-3-amine derivative, shows divergent mGluR2 vs. mGluR3 selectivity depending on substituent positioning .
Q. What advanced computational strategies are used to predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states during catalytic cycles (e.g., C–N coupling). Key steps:
Geometry optimization : B3LYP/6-31G(d) basis set for ground-state structures.
Reactivity descriptors : Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine and oxetane rings.
Catalyst interaction : Molecular dynamics (MD) simulations to study ligand-metal coordination (e.g., Pd-catalyzed couplings) .
Q. How are data-driven machine learning models applied to optimize reaction conditions for this compound synthesis?
- Methodological Answer : LabMate.AI -like platforms integrate reaction data (e.g., solvent, catalyst, temperature) with outcomes (yield, purity). Steps include:
- Feature engineering : Parameters like solvent polarity, catalyst loading, and reaction time are encoded.
- Model training : Random Forest or Bayesian optimization predicts optimal conditions.
- Validation : High-throughput robotic screening validates model predictions, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
